

# 7-Bromobenzo[d]thiazole-2-thiol physical and chemical properties

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## Compound of Interest

Compound Name: 7-Bromobenzo[D]thiazole-2-thiol

Cat. No.: B1279807

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## An In-depth Technical Guide to 7-Bromobenzo[d]thiazole-2-thiol

This document serves as a comprehensive technical guide on **7-Bromobenzo[d]thiazole-2-thiol**, a heterocyclic compound of substantial interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this guide elucidates the core physicochemical properties, synthesis, reactivity, and analytical methodologies pertinent to this molecule. The narrative is built upon a foundation of scientific integrity, blending technical data with field-proven insights to facilitate advanced research and development.

## Strategic Importance in Modern Chemistry

**7-Bromobenzo[d]thiazole-2-thiol** is a member of the benzothiazole family, a class of compounds renowned for its privileged structure in drug discovery. The benzothiazole core is a bicyclic system where a benzene ring is fused to a thiazole ring. This scaffold is present in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.<sup>[1][2]</sup> The strategic placement of a bromine atom at the 7-position and a thiol group at the 2-position endows **7-Bromobenzo[d]thiazole-2-thiol** with distinct electronic properties and multiple reactive handles. This makes it an exceptionally versatile building block for synthesizing complex molecules and probing biological systems, particularly in the development of novel therapeutic agents.<sup>[3][4]</sup>

## Core Physicochemical Profile

A fundamental understanding of a molecule's physicochemical properties is the bedrock of its application in any research endeavor. These parameters govern its solubility, stability, membrane permeability, and reactivity, thereby influencing experimental design from synthesis to biological screening.

## Structural and Molecular Data

The essential identification and structural details of **7-Bromobenzo[d]thiazole-2-thiol** are summarized below. This information is critical for accurate documentation, database searches, and theoretical modeling.

| Property          | Value   | Source(s) |
|-------------------|---|-----------|
| IUPAC Name        | 7-bromo-1,3-benzothiazole-2-thiol               | [5]       |
| CAS Number        | 908355-83-9                                     | [5][6][7] |
| Molecular Formula | C <sub>7</sub> H <sub>4</sub> BrNS <sub>2</sub> | [5][6]    |
| Molecular Weight  | 246.14 g/mol                                    | [5][6]    |
| Canonical SMILES  | <chem>C1=CC2=C(C(=C1)Br)SC(=S)N2</chem>         | [5]       |
| InChIKey          | YMKOWNRHWXMBKS-UHFFFAOYSA-N                     | [5]       |

## Physical and Computed Properties

The physical state, solubility, and key computed properties provide practical insights for handling, formulation, and predicting the behavior of the compound.

| Property             | Value                | Source(s) |
|----------------------|----------------------|-----------|
| Appearance           | Solid                | [8]       |
| Melting Point        | 207 °C               | [8]       |
| Polar Surface Area   | 69.42 Å <sup>2</sup> | [5]       |
| pKa (Predicted)      | 9.22 ± 0.20          | [5]       |
| ACD/LogP (Predicted) | 3.22                 | [5]       |

## Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of **7-Bromobenzo[d]thiazole-2-thiol** are central to its utility as a chemical intermediate.

### Rationale of a Plausible Synthetic Pathway

The construction of the benzothiazole-2-thiol core is classically achieved via the reaction of an appropriately substituted 2-aminothiophenol with carbon disulfide (CS<sub>2</sub>). This choice of reactants is mechanistically sound and efficient. The amino group of the thiophenol acts as a nucleophile, attacking the electrophilic carbon of CS<sub>2</sub>, which serves as a C1 synthon. This is followed by an intramolecular cyclization driven by the proximity of the thiol group, which attacks the intermediate dithiocarbamate to form the stable heterocyclic ring system.



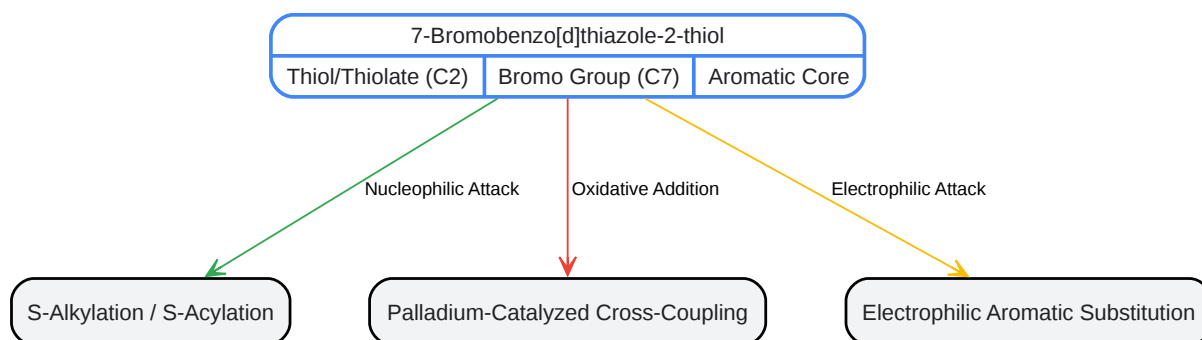
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Caption: Plausible synthesis of **7-Bromobenzo[d]thiazole-2-thiol**.

## A Hub of Chemical Reactivity

The molecule's structure presents three primary sites for chemical modification, making it a powerful scaffold in combinatorial chemistry and targeted synthesis. The interplay between these functional groups allows for a diverse range of transformations.

- **The Thiol Group (at C2):** The thiol group is the most prominent reactive site. It can exist in tautomeric equilibrium with its thione form. The acidic proton can be easily removed by a base, generating a potent thiolate nucleophile. This enables a host of reactions such as S-alkylation and S-acylation, which are fundamental for attaching side chains in drug design.<sup>[3]</sup>
- **The Bromine Atom (at C7):** The bromine atom on the aromatic ring is a key functional handle for modern cross-coupling reactions. Catalytic systems, particularly those based on palladium, can facilitate Suzuki, Stille, Heck, or Sonogashira couplings. This allows for the introduction of aryl, alkyl, or alkynyl groups, profoundly altering the molecule's steric and electronic properties.
- **The Benzothiazole Nucleus:** The aromatic ring itself can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new incoming groups.



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Caption: Key reactive centers of **7-Bromobenzo[d]thiazole-2-thiol**.

## Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of a compound. A multi-technique approach provides a self-validating system where data from orthogonal methods corroborates the findings.

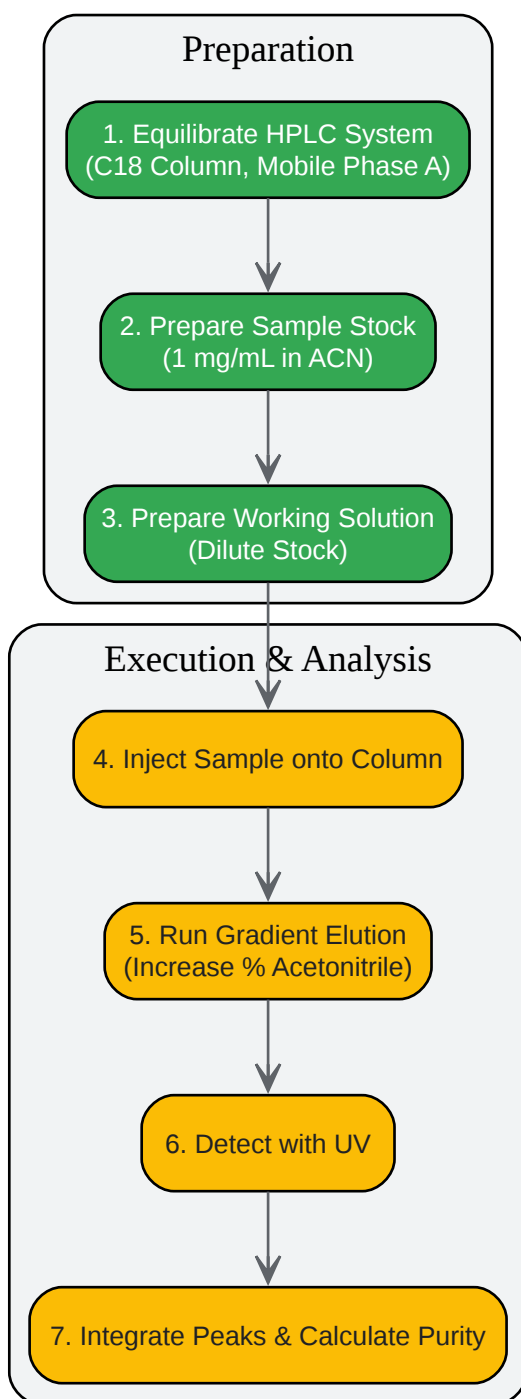
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Provides information on the electronic environment of the protons. The aromatic region will display characteristic splitting patterns for the three protons on the brominated ring. The thiol proton (or N-H proton in the thione tautomer) often appears as a broad singlet.<sup>[8]</sup>
  - $^{13}\text{C}$  NMR: Confirms the carbon skeleton of the molecule. The spectrum will show seven distinct signals for the aromatic and thiazole carbons, including a characteristic signal for the C=S carbon at a downfield chemical shift.<sup>[8]</sup>
- Mass Spectrometry (MS): This technique is indispensable for confirming the molecular weight. For **7-Bromobenzo[d]thiazole-2-thiol**, the presence of bromine (with its two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in a ~1:1 ratio) will result in a distinctive isotopic pattern for the molecular ion peak (M and M+2) with nearly equal intensities, providing unambiguous confirmation of bromine incorporation.
- High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reversed-phase method allows for the separation of the target compound from starting materials, by-products, and other impurities. The percentage purity is determined by the relative area of the product peak.

## Field-Proven Experimental Protocol

The following protocol outlines a standard workflow for verifying the purity of a synthesized or purchased batch of **7-Bromobenzo[d]thiazole-2-thiol**. The choice of a C18 column and a gradient elution is a robust starting point for many aromatic compounds.

## Purity Verification by Reversed-Phase HPLC

- **System Preparation:** Equilibrate a C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5  $\mu$ m) with the initial mobile phase conditions (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile with 0.1% Formic Acid) at a flow rate of 1.0 mL/min. The inclusion of formic acid is crucial as it sharpens peaks by ensuring acidic analytes remain in a single protonation state.
- **Sample Preparation:** Prepare a stock solution of **7-Bromobenzo[d]thiazole-2-thiol** at approximately 1 mg/mL in a suitable organic solvent like acetonitrile or methanol. Ensure complete dissolution, using sonication if necessary. Prepare a working solution by diluting the stock to ~50-100  $\mu$ g/mL with the mobile phase.
- **Injection and Elution:** Inject 5-10  $\mu$ L of the working solution. Run a linear gradient to increase the organic component (acetonitrile) to 95% over 15-20 minutes. This gradient ensures that both polar and non-polar impurities are effectively eluted and resolved.
- **Detection:** Monitor the elution profile using a UV detector, typically at wavelengths such as 254 nm or 280 nm where aromatic and heterocyclic systems exhibit strong absorbance.
- **Data Analysis:** Integrate all detected peaks. The purity is calculated as the area of the main product peak as a percentage of the total peak area in the chromatogram. A purity level of >95% is generally required for subsequent applications in drug discovery.



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Caption: Step-by-step workflow for HPLC purity analysis.

## Safety and Handling

As with any laboratory chemical, **7-Bromobenzo[d]thiazole-2-thiol** must be handled with care. All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. Users should consult the material safety data sheet (MSDS) provided by the supplier for comprehensive hazard and handling information.

## Concluding Remarks

**7-Bromobenzo[d]thiazole-2-thiol** stands out as a high-value scaffold for chemical innovation. Its defined physicochemical properties, coupled with its versatile reactivity, provide a robust platform for the design and synthesis of novel molecules with significant potential in drug development and materials science. The analytical and experimental frameworks detailed in this guide offer a reliable foundation for researchers to confidently incorporate this compound into their workflows, paving the way for future discoveries.

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